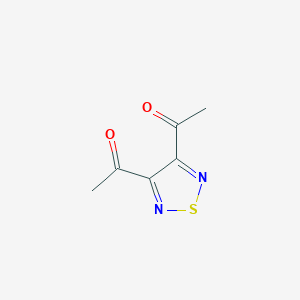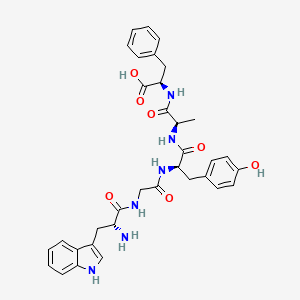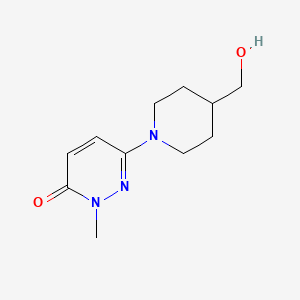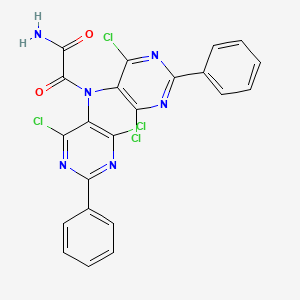
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes two pyrimidine rings substituted with chlorine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloro-2-phenylpyrimidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with an amine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
Uniqueness
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide is unique due to its specific substitution pattern on the pyrimidine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H12Cl4N6O2 |
|---|---|
Molekulargewicht |
534.2 g/mol |
IUPAC-Name |
N',N'-bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C22H12Cl4N6O2/c23-15-13(16(24)29-20(28-15)11-7-3-1-4-8-11)32(22(34)19(27)33)14-17(25)30-21(31-18(14)26)12-9-5-2-6-10-12/h1-10H,(H2,27,33) |
InChI-Schlüssel |
REKGNJVHQNOTAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)N(C3=C(N=C(N=C3Cl)C4=CC=CC=C4)Cl)C(=O)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

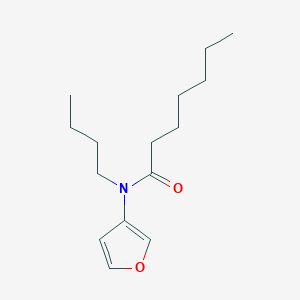


![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)

